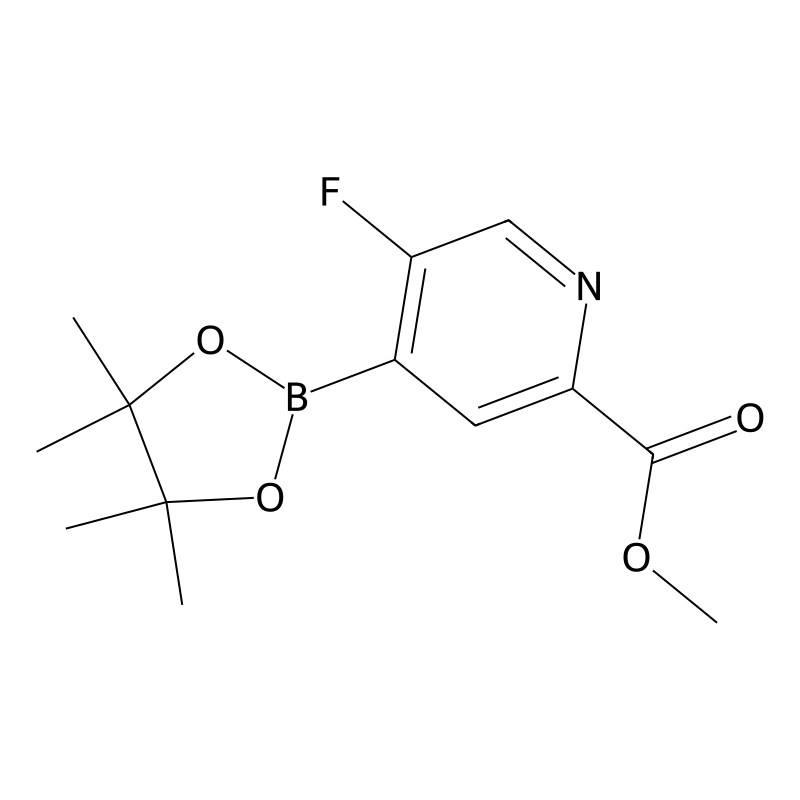Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Organic Synthesis
Boronic esters, including the compound , are widely used in organic synthesis . They are particularly important in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds . The process involves the reaction of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .
Drug Research
Boric acid compounds, which include boronic esters, are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Synthesis of DYRK1A Inhibitors
The compound “5-FLUORO-2-(METHOXYCARBONYL)PYRIDINE-4-BORONIC ACID, PINACOL ESTER” has been used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Protodeboronation Reactions
Boronic esters are used in protodeboronation reactions . This process involves the removal of a boron group from the ester, which can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound characterized by its unique molecular structure, which includes a picolinate moiety and a dioxaborolane group. Its molecular formula is and it has a molecular weight of approximately 281.09 g/mol. The presence of the fluorine atom at the 5-position of the picolinate enhances its reactivity and potential biological activity, making it a subject of interest in various scientific research fields .
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in substitution reactions.
- Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield its reduced forms.
- Suzuki Coupling Reaction: It can participate in Suzuki coupling reactions involving boronic acids, allowing for the formation of more complex organic structures .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential biological activities. Its interaction with specific enzymes and receptors can modulate biochemical pathways, suggesting applications in drug development. Studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects are still emerging .
The synthesis of this compound typically involves several key steps:
- Starting Materials: The synthesis begins with commercially available picolinate derivatives.
- Nucleophilic Substitution Reaction: A nucleophilic substitution reaction is performed using an appropriate nucleophile to introduce the dioxaborolane group.
- Suzuki Coupling: This step involves the coupling of the boron-containing compound with a halogenated derivative to yield the final product.
- Characterization: The structure is confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has various applications:
- Pharmaceutical Research: Its unique structure makes it valuable in medicinal chemistry for developing new drugs.
- Material Science: It can be used in creating advanced materials due to its chemical properties.
- Chemical Synthesis: Serves as an intermediate in organic synthesis for constructing complex molecules .
Interaction studies are crucial for understanding how this compound behaves in biological systems:
- Enzyme Binding: Research indicates that it may bind to specific enzymes, influencing their activity.
- Receptor Interaction: Potential interactions with biological receptors could lead to therapeutic effects.
- Toxicology Studies: Safety profiles are being assessed to understand any adverse effects associated with its use .
Several compounds share structural similarities with methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pyrimidine ring | Different ring structure affecting reactivity |
| 4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Isoquinoline ring | Offers distinct biological activity potential |
| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Similar fluorinated structure | Variation in position of functional groups |
Uniqueness
The uniqueness of methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate lies in its specific combination of functional groups and its ability to undergo diverse








